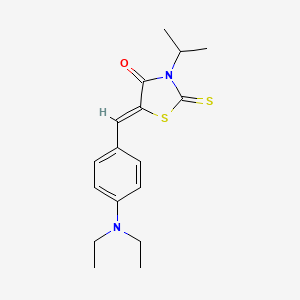

(Z)-5-(4-(二乙基氨基)苄亚甲基)-3-异丙基-2-硫代噻唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with two heteroatoms, one of which is a sulfur atom . The presence of the diethylamino group and benzylidene moiety suggests that this compound could exhibit interesting chemical and biological properties.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, also known as (5Z)-5-{[4-(diethylamino)phenyl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one:

Nonlinear Optical Materials

This compound exhibits significant nonlinear optical (NLO) properties, making it a promising candidate for applications in photonics and optoelectronics. Its ability to undergo self-defocusing, saturable absorption (SA), and reverse saturable absorption (RSA) enhances its utility in optical switching and modulation . The compound’s third-order nonlinear optical susceptibility (χ(3)) increases with solvent dipole moment, indicating its potential for tunable NLO applications.

Fluorescent Sensors

The compound can be used in the development of dual-responsive fluorescent sensors for detecting metal ions such as Al³⁺ and Zn²⁺. These sensors exhibit significant fluorescence enhancement upon binding with these ions, making them useful for environmental monitoring and biomedical diagnostics . The selective detection capabilities of these sensors are crucial for applications requiring high sensitivity and specificity.

Organic Electronics

In organic electronics, this compound can be utilized to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties, such as high electron mobility and stability, contribute to the efficiency and longevity of these devices . The compound’s ability to form stable thin films is particularly advantageous for device fabrication.

Antimicrobial Agents

Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic processes . This application is particularly relevant in the context of rising antibiotic resistance.

Catalysts in Organic Synthesis

The compound can act as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Its catalytic activity is attributed to the presence of the thioxothiazolidinone moiety, which facilitates electron transfer and stabilizes reaction intermediates . This makes it valuable in the synthesis of complex organic molecules.

Photodynamic Therapy

In the field of photodynamic therapy (PDT), this compound can be used as a photosensitizer for treating cancer. Upon activation by light, it generates reactive oxygen species (ROS) that induce cell death in targeted cancer cells . Its high photostability and selective accumulation in tumor tissues enhance its effectiveness in PDT applications.

Electrochemical Sensors

The compound’s electrochemical properties enable its use in the development of sensors for detecting various analytes, including glucose, dopamine, and heavy metals. These sensors offer high sensitivity, selectivity, and rapid response times, making them suitable for clinical diagnostics and environmental monitoring . The compound’s stability and reproducibility are key factors in its performance as an electrochemical sensor.

Drug Delivery Systems

This compound can be incorporated into drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. Its ability to form stable complexes with drugs and its controlled release properties make it ideal for targeted drug delivery . This application is particularly beneficial for improving the efficacy and reducing the side effects of various medications.

属性

IUPAC Name |

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURJRYMLEFDDCJ-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)

![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701405.png)